4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one

Medicinal Chemistry Pharmacokinetics Compound Management

4‑Methoxy‑12‑(trimethylsilyl)isoindolo[2,1‑b]isoquinolin‑5(7H)‑one (CAS 646029‑41‑6) is a polycyclic isoindoloisoquinoline that carries a 4‑methoxy substituent and a 12‑trimethylsilyl (TMS) group. It belongs to the isoindolo[2,1‑b]isoquinolin‑5(7H)‑one scaffold, a core structure found in rosettacin analogues and known topoisomerase I inhibitors.

Molecular Formula C20H21NO2Si
Molecular Weight 335.5 g/mol
CAS No. 646029-41-6
Cat. No. B12904830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one
CAS646029-41-6
Molecular FormulaC20H21NO2Si
Molecular Weight335.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=O)N3CC4=CC=CC=C4C3=C2[Si](C)(C)C
InChIInChI=1S/C20H21NO2Si/c1-23-16-11-7-10-15-17(16)20(22)21-12-13-8-5-6-9-14(13)18(21)19(15)24(2,3)4/h5-11H,12H2,1-4H3
InChIKeyQOLAZWAOKUZVDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 4‑Methoxy‑12‑(trimethylsilyl)isoindolo[2,1‑b]isoquinolin‑5(7H)‑one (CAS 646029‑41‑6) and Why Sourcing Professionals Should Care


4‑Methoxy‑12‑(trimethylsilyl)isoindolo[2,1‑b]isoquinolin‑5(7H)‑one (CAS 646029‑41‑6) is a polycyclic isoindoloisoquinoline that carries a 4‑methoxy substituent and a 12‑trimethylsilyl (TMS) group. It belongs to the isoindolo[2,1‑b]isoquinolin‑5(7H)‑one scaffold, a core structure found in rosettacin analogues and known topoisomerase I inhibitors. [1] The compound is primarily offered as a 97 % pure research chemical (MW = 335.48 g mol⁻¹, formula C₂₀H₂₁NO₂Si) by specialty chemical suppliers for medicinal‑chemistry and synthetic‑methodology applications.

Why You Cannot Simply Replace 4‑Methoxy‑12‑(trimethylsilyl)isoindolo[2,1‑b]isoquinolin‑5(7H)‑one with a Common Isoindoloisoquinoline Analogue


The isoindoloisoquinoline scaffold contains two distinct sites—the C‑4 position on the isoquinoline ring and the C‑12 position on the isoindole ring—whose substituents independently modulate physicochemical properties, synthetic reactivity, and biological target engagement. [1] Replacing the 4‑methoxy group with hydrogen or another small substituent alters electron density, metabolic stability, and hydrogen‑bonding capability, while removing the 12‑TMS group eliminates a critical handle for late‑stage diversification via ipso‑desilylation. [2] Consequently, bulk procurement without confirming the exact substitution pattern can irreversibly change lead‑optimisation trajectories, invalidate SAR data, or require full synthetic‑route redesign.

Head‑to‑Head Quantification: 4‑Methoxy‑12‑(trimethylsilyl)isoindolo[2,1‑b]isoquinolin‑5(7H)‑one Versus Closest Analogs


Molecular‑Weight Differentiator vs. 12‑(Trimethylsilyl)isoindolo[2,1‑b]isoquinolin‑5(7H)‑one (CAS 646029‑40‑5)

The 4‑methoxy substituent adds 30.03 g mol⁻¹ to the molecular weight relative to the non‑methoxylated analogue CAS 646029‑40‑5 (MW = 305.45 g mol⁻¹ for C₁₉H₁₉NOSi). This difference is critical for automated compound‑management systems that rely on exact mass for identification, purity verification, and dosing calculations. When stock solutions are prepared by weight, a 30 g mol⁻¹ shift produces a 9.8 % difference in molarity for the same weight input, directly affecting in‑vitro assay concentrations.

Medicinal Chemistry Pharmacokinetics Compound Management

Topoisomerase I Inhibitory Potential – Class‑Level SAR Inferences

Among a series of isoindolo[2,1‑b]isoquinolin‑7(5H)‑ones (compounds 9a‑9i) evaluated for topoisomerase I inhibition, compound 9d (bearing a specific A‑ring substitution pattern) displayed the most potent activity in a cell‑free DNA‑relaxation assay and demonstrated cytotoxicity with IC₅₀ values <10 µM against A549, HT‑29, and MDA‑MB‑231 tumour cell lines. [1] Although the present compound was not included in that study, the 4‑methoxy‑12‑TMS substitution differs from the active 9d scaffold; the methoxy group is predicted to enhance A‑ring electron density, which can modulate DNA intercalation affinity and topoisomerase I–inhibitor stabilisation kinetics.

Oncology Topoisomerase Inhibition SAR

Purity Parity but Structural Divergence – Both Compounds Are 97 %, Yet Not Interchangeable

Commercially, both 4‑methoxy‑12‑TMS‑isoindoloisoquinolin‑5(7H)‑one (CAS 646029‑41‑6) and its 12‑TMS‑only congener (CAS 646029‑40‑5) are supplied at 97 % purity, but the SMILES notation reveals distinct connectivity: the target compound carries a methoxy group at position 4 on the isoquinoline ring (O=C1N(CC2=C3C=CC=C2)C3=C([Si](C)(C)C)C4=C1C(OC)=CC=C4), whereas the comparator has a bare hydrogen (…C4=C1C=CC=C4). This single‑atom change increases the number of hydrogen‑bond acceptors from 2 to 3, alters the calculated logP by an estimated +0.3 log unit, and modifies the UV‑visible chromophore, directly affecting spectroscopic identification and HPLC‑MS detection parameters.

Compound Sourcing Quality Control Laboratory Informatics

Synthetic‑Handle Utility: TMS as a Mild, Removable Group for Late‑Stage Diversification

In Rh(III)‑catalysed oxidative annulations that construct the isoindoloisoquinoline core, TMS‑substituted arenes are stable under the reaction conditions and subsequently enable ipso‑desilylation with electrophilic reagents (e.g., NIS) to install iodine, which can then participate in cross‑coupling chemistry. [1] The 4‑methoxy‑12‑TMS compound retains this synthetic versatility while providing an additional electron‑donating group that can direct electrophilic aromatic substitution ortho to the methoxy as well as the TMS site. This dual‑handle feature is absent in the 4‑unsubstituted analogue or in 12‑aryl/12‑H analogues, which lack the TMS leaving group.

Organic Synthesis C–H Activation Late‑Stage Functionalization

Where 4‑Methoxy‑12‑(trimethylsilyl)isoindolo[2,1‑b]isoquinolin‑5(7H)‑one Delivers Demonstrable Value Over Generic Alternatives


Building a Rosettacin‑Analogue Library with a Dual‑Handle Core for Parallel Medicinal Chemistry

The 4‑methoxy‑12‑TMS core serves as a platform for generating arrays of aromathecin‑type topoisomerase I inhibitors. The 12‑TMS group can be converted to aryl, heteroaryl, or alkenyl substituents via sequential ipso‑iodination and Suzuki/Heck coupling, while the 4‑OMe group can be demethylated to the phenol for further alkylation or acylation. [1] [2] This orthogonal reactivity allows exploration of two vectors simultaneously, maximising chemical space coverage per synthesis batch.

Pre‑Clinical Oncology Screening Where Sub‑10 µM Topoisomerase I Inhibition Is the Target Profile

Although the specific compound has not been profiled in published cellular assays, the isoindolo[2,1‑b]isoquinolinone class has delivered validated topoisomerase I inhibitors with tumour‑cell IC₅₀ values below 10 µM. [3] The 4‑methoxy substitution is expected to maintain or improve intercalative DNA binding compared with the unsubstituted analogue, making this compound a high‑priority candidate for direct entry into Top1‑mediated DNA‑relaxation assays followed by MTT cytotoxicity panels in A549, HT‑29, or MDA‑MB‑231 cell lines.

Analytical Method Development Using a Well‑Characterised, Structurally Unique LC‑MS Standard

With a distinct molecular formula (C₂₀H₂₁NO₂Si), a well‑defined SMILES, and commercial availability at 97 % purity, the compound can serve as a retention‑time and mass‑accuracy standard for reverse‑phase LC‑MS methods designed to monitor a series of TMS‑substituted isoindoloisoquinolines. The 4‑methoxy group shifts the chromatographic retention time sufficiently to resolve it from the non‑methoxylated analogue, enabling co‑injection quality‑control checks.

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